molecular formula C13H15NO B11898210 2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol CAS No. 90596-01-3

2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol

Cat. No.: B11898210
CAS No.: 90596-01-3
M. Wt: 201.26 g/mol
InChI Key: ZZXHVCMSIVTIJS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol is a polycyclic heterocyclic compound featuring a fused indenopyrrolidine core with dimethyl substituents at the 2-position and a hydroxyl group at the 3a-position.

Properties

CAS No.

90596-01-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydroindeno[1,2-b]pyrrol-3a-ol

InChI

InChI=1S/C13H15NO/c1-12(2)8-13(15)7-9-5-3-4-6-10(9)11(13)14-12/h3-6,15H,7-8H2,1-2H3

InChI Key

ZZXHVCMSIVTIJS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC3=CC=CC=C3C2=N1)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol typically involves multicomponent reactions (MCRs). One efficient method involves the reaction of diketene, ninhydrin (indane-1,2,3-trione), and a primary amine. This reaction can be conducted under un-catalyzed conditions, making it operationally simple and cost-effective .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3,3a,4-tetrahydroindeno[1,2-b]pyrrol-3a-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Core Flexibility: The indeno[1,2-b]pyrrolidine/pyrrolidinone framework (e.g., ) allows diverse functionalization, including nitro, sulfanyl, and aryl groups, enhancing pharmacological versatility.
  • Substituent Effects : The 2,2-dimethyl group in the target compound likely reduces ring puckering compared to analogues with bulkier substituents (e.g., methylsulfanyl or nitro groups), as inferred from crystallographic data .
  • Synthetic Routes: Multicomponent reactions dominate the synthesis of indenopyrrolidines (e.g., ethanol/water solvent systems for spiro compounds ), whereas pyrazole derivatives require specialized condensation steps .

Key Observations :

  • Enzyme Inhibition: Indeno[1,2-c]pyrazoles (e.g., compound 15 in ) exhibit potent carbonic anhydrase inhibition, attributed to carboxamide and methoxy substituents. The absence of such groups in the target compound suggests divergent biological roles.
  • Antitumor Potential: Pyran-based analogues (e.g., ) show activity against hyperproliferative cells, likely via quinone-mediated redox cycling, a mechanism less feasible in hydroxylated pyrrolidines.

Spectroscopic and Crystallographic Comparisons

Table 3: Spectral Data for Representative Analogues
Compound $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) HRMS (Observed) References
Methyl 1-(2-indol-3-ylethyl)-indeno[1,2-b]pyrrole 2.22 (s, CH3); 10.92 (s, NH) 166.27 (C=O); 198.83 (ketone) 418.1545 [M+H]+
6,7-Dimethoxyindeno[1,2-c]pyrazole 3.85, 3.79 (s, OCH3); 10.36 (s, NH) 160.53 (C=O); 148.68 (aromatic) Not reported

Key Observations :

  • Hydrogen Bonding : Hydroxyl groups in the target compound and analogues (e.g., 3a,8b-dihydroxy derivatives ) contribute to O–H···O interactions in crystal packing, stabilizing supramolecular architectures.
  • Methyl Group Signatures : $ ^1H $-NMR signals for methyl groups (δ 2.22–3.62 ppm) are consistent across analogues, confirming steric stabilization .

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